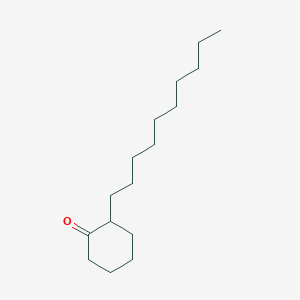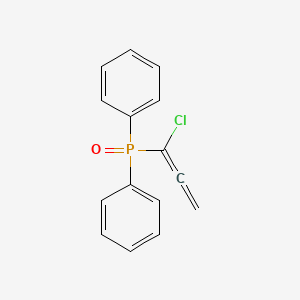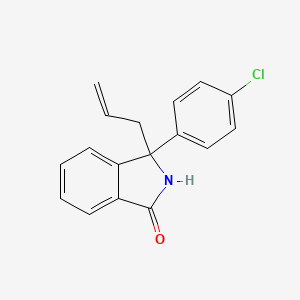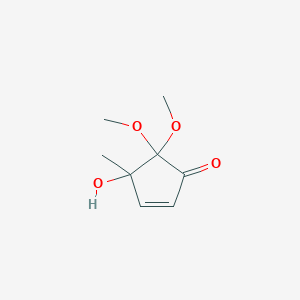
2-Decylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylcyclohexanone is an organic compound belonging to the class of cyclohexanones It features a cyclohexane ring substituted with a decyl group at the second position and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of decylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of decylphenol followed by oxidation. This method is favored for its efficiency and scalability. The hydrogenation step is carried out using a metal catalyst such as palladium on carbon, while the oxidation step employs oxidizing agents like potassium permanganate or chromium trioxide.
Análisis De Reacciones Químicas
Types of Reactions: 2-Decylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The decyl group can undergo substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), often in the presence of light or a catalyst.
Major Products:
Oxidation: Decylcyclohexanoic acid.
Reduction: 2-Decylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Decylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Decylcyclohexanone largely depends on its interaction with biological targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic decyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Cyclohexanone: Lacks the decyl group, making it less hydrophobic.
2-Octylcyclohexanone: Similar structure but with a shorter alkyl chain.
2-Dodecylcyclohexanone: Similar structure but with a longer alkyl chain.
Uniqueness: 2-Decylcyclohexanone is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for applications where both properties are advantageous. Its intermediate chain length provides a balance between solubility and membrane interaction, distinguishing it from shorter or longer alkyl chain analogs.
Propiedades
Número CAS |
59386-47-9 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
2-decylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h15H,2-14H2,1H3 |
Clave InChI |
OASJUYZPOKLVIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)


![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
